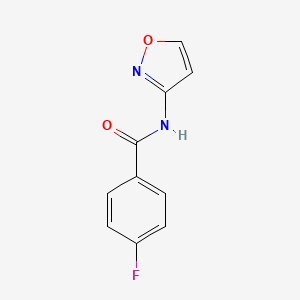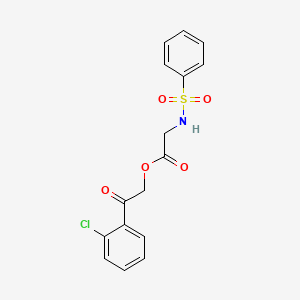![molecular formula C20H32ClNO4 B4619164 1-(6,7-二甲氧基-3,4-二氢-2(1H)-异喹啉基)-3-[(2-甲基环戊基)氧基]-2-丙醇盐酸盐](/img/structure/B4619164.png)
1-(6,7-二甲氧基-3,4-二氢-2(1H)-异喹啉基)-3-[(2-甲基环戊基)氧基]-2-丙醇盐酸盐
描述
1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride is a compound with a complex structure that has been studied in various contexts due to its interesting chemical properties and potential applications in chemistry and pharmacology. The compound belongs to a class of chemicals known for their diverse biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of derivatives related to this compound involves multiple steps, including condensation, cyclization, and alkylation reactions. One study describes the synthesis of similar isoquinoline derivatives through condensation of cyclohexanones with malononitrile, followed by further chemical transformations (Dyachenko, Dyachenko, & Sukach, 2015). Another approach involves the cyclization reactions of propionitriles to synthesize isoquinolin-11-one derivatives, highlighting the complexity and versatility of synthetic methods for such compounds (Ando, Tokoroyama, & Kubota, 1974).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including stereochemical aspects and crystal structure, has been extensively studied. Research on the crystal structure of bis-tetrahydroisoquinoline derivatives provides insights into the absolute configuration and conformation of these molecules (Wouters et al., 2010).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including 1,3-dipolar cycloaddition, which has been studied to understand the reaction mechanisms and the structure of the resulting adducts (Kutsuma, Fujiyama, & Kobayashi, 1972). These reactions are crucial for further modifications and applications of the compound.
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, are important for their practical applications and handling. While specific studies on the physical properties of "1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride" were not identified, research on related compounds provides valuable insights into these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of isoquinoline derivatives, are critical for their use in chemical synthesis and potential pharmacological applications. Studies on the synthesis and characterisation of 4-keto derivatives of isoquinolinetrione highlight the diverse chemical functionalities and reactivity patterns of these compounds (Mitchell et al., 2000).
科学研究应用
合成和化学性质
对异喹啉衍生物的研究,包括 1-(6,7-二甲氧基-3,4-二氢-2(1H)-异喹啉基)-3-[(2-甲基环戊基)氧基]-2-丙醇盐酸盐,重点关注它们的合成和潜在应用。异喹啉通过各种化学反应合成,并因其独特的化学性质和在创造具有宝贵应用的新化合物方面的潜力而受到研究。例如,已经探索了作为氧化还原介体除草剂的异喹啉衍生物的合成和表征,展示了它们在农业化学中的潜力 (Mitchell 等人,2000)。此外,这些化合物因其生物活性(包括抗菌特性)而受到研究 (Moustafa 等人,2014),展示了它们在药物化学中的相关性。
结构分析和修饰
异喹啉衍生物(如双四氢异喹啉衍生物)的晶体结构分析提供了对其立体化学和构象的见解 (Wouters 等人,2010)。这些知识对于理解它们的化学行为和设计具有特定性质的化合物至关重要。这些结构分析有助于制定新的合成策略,并增强对其与生物靶标相互作用的理解。
催化中的应用
异喹啉在催化中也很重要,它们的特性促进了其他复杂分子的合成。例如,关于通过铑 (III) 催化的脱水偶联合成异喹啉的研究说明了它们在创建新键和官能团中的作用,扩大了有机合成的工具包 (Zhang 等人,2011)。
生物和药理学研究
除了它们的化学特性外,异喹啉衍生物还因其生物和药理活性而受到研究。对它们的抗心律失常、抗菌和抗真菌特性的研究证明了它们在药物开发中的潜力。例如,某些衍生物在调节生物途径方面显示出有希望的结果,表明它们具有治疗各种疾病的潜力 (Mikhailovskii 等人,2017)。
属性
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-14-5-4-6-18(14)25-13-17(22)12-21-8-7-15-9-19(23-2)20(24-3)10-16(15)11-21;/h9-10,14,17-18,22H,4-8,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYANFFVNMMLGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4619081.png)

![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4619100.png)

![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)



![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4619181.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4619196.png)